molecular formula C19H33NO3 B1403045 Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate CAS No. 1257049-59-4

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate

Cat. No.: B1403045
CAS No.: 1257049-59-4
M. Wt: 323.5 g/mol
InChI Key: DVNIMVWGAKBCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate is a nitrogen-containing bicyclic compound featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group. The 4-position of the piperidine ring is substituted with a (4,4-dimethyl-2-oxocyclohexyl)methyl moiety, introducing steric bulk and a ketone functional group. This structural motif is significant in medicinal chemistry, particularly in protease inhibitor design and CNS-targeting molecules, where the Boc group enhances solubility and stability during synthesis .

Properties

IUPAC Name

tert-butyl 4-[(4,4-dimethyl-2-oxocyclohexyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-18(2,3)23-17(22)20-10-7-14(8-11-20)12-15-6-9-19(4,5)13-16(15)21/h14-15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNIMVWGAKBCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1)CC2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ()

  • Substituent : Linear 4-methylpentyl chain at the piperidine 4-position.
  • Synthesis : Achieved via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate (86% yield) .
  • Key Spectral Data :
    • ¹H NMR : δ 3.65–3.45 (m, 2H, piperidine CH₂N), 1.55–1.35 (m, 2H, pentyl CH₂), 1.44 (s, 9H, Boc CH₃).
    • HRMS : [M+H]⁺ calcd. 284.2224, found 284.2220 .

b) Tert-butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate ()

  • Substituent : Cyclopropane ring with a methoxycarbonyl group.
  • Synthesis: Photoredox-catalyzed radical addition using methyl 4-chloro-2-methylenebutanoate (90% purity) .
  • Key Spectral Data :
    • ¹³C NMR : δ 170.5 (C=O), 79.2 (Boc C), 25.6 (cyclopropane CH₂).

c) Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate ()

  • Substituent : Hydroxy(pyridinyl)methyl group.
  • Properties : Enhanced hydrogen-bonding capacity due to pyridine and hydroxyl groups. Purity: 95% .

d) Tert-butyl 4-(cyclohexyl(methyl)amino)piperidine-1-carboxylate ()

  • Substituent: Cyclohexyl(methyl)amino group.
  • Molecular Weight : 296.453 g/mol. CAS: 941303-25-9 .

Functional Group Impact on Reactivity and Properties

Compound Key Functional Group Reactivity/Solubility
Target compound 4,4-dimethyl-2-oxocyclohexyl Increased steric hindrance; ketone enhances polarity
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate Linear alkyl chain Higher lipophilicity; reduced polarity
Tert-butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate Cyano group Electrophilic nitrile; potential for click chemistry
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Pyridine-hydroxyl Aromatic π-stacking; hydrogen-bond donor/acceptor

Spectral and Analytical Comparisons

Parameter Target Compound Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate Tert-butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate
¹H NMR (δ, ppm) Expected cyclohexyl CH₃ ~1.0–1.2 1.44 (Boc CH₃), 1.55–1.35 (pentyl CH₂) 1.70–1.50 (cyclopropane CH₂)
¹³C NMR (δ, ppm) Cyclohexyl C=O ~210 79.2 (Boc C) 118.5 (C≡N)
HRMS Accuracy Not reported Δ 0.0004 (theoretical vs. observed) Δ 0.0006

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.